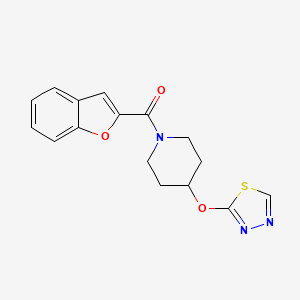

![molecular formula C18H16N2O3S2 B3004892 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide CAS No. 1384816-06-1](/img/structure/B3004892.png)

3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

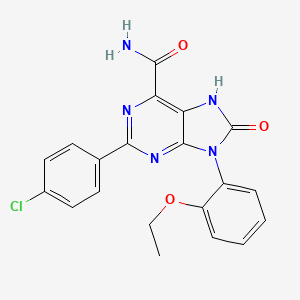

The synthesis of compounds related to 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide involves various strategies. One approach includes a radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes, which is a key structural motif in the target compound. This method utilizes methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation, where a methyl radical is a key intermediate . Another relevant synthesis involves the preparation of a macrocyclic aromatic ether sulfone bearing two carboxylic groups, which is a different but related sulfonyl-containing compound . Additionally, the synthesis of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a compound with a sulfonyl moiety, employed a diastereoselective alkylation as a key step .

Molecular Structure Analysis

The molecular structure of related compounds includes various functional groups and moieties. For instance, the presence of a sulfonyl group is a common feature in these molecules. The macrocyclic aromatic ether sulfone contains a ring-shaped molecule with carboxylic groups, which was confirmed using MALDI-TOF, NMR, and IR spectroscopy . The structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was characterized by FT-IR and 1H NMR, indicating the presence of a pyrazolyl sulfonamide moiety .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. The radical relay strategy mentioned earlier involves a photoinduced sulfonylation . The synthesis of the macrocyclic aromatic ether sulfone involves a cyclocondensation reaction . The synthesis of the fluorinated 3-benzyl-5-indolecarboxamide derivative involves an enantioselective synthesis with a diastereoselective alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds vary. The acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, and complexes with Cu(II), Co(II), and Ni(II) were prepared . The use of 1,1'-[ethenylidenebis(sulfonyl)]bis-benzene as a pre-chromatographic derivatization reagent for HPLC analysis of thiol drugs indicates its reactivity with thiols under mild conditions .

Aplicaciones Científicas De Investigación

Synthesis and Electrophysiological Activity

Researchers have explored the synthesis and cardiac electrophysiological activity of compounds related to "3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide." For instance, Morgan et al. (1990) detailed the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating their potency in vitro similar to that of known selective class III agents, suggesting potential applications in the development of new electrophysiological agents (Morgan et al., 1990).

Photoredox-Catalyzed Cascade Annulation

The application of photoredox-catalyzed cascade annulation techniques for the synthesis of benzothiophenes and benzoselenophenes has been reported by Yan et al. (2018). This methodology enables the creation of structurally diverse compounds under mild conditions, showcasing the versatility of benzothiophene derivatives in synthetic chemistry (Yan et al., 2018).

Novel Substituted 1,5-Benzothiazepines

The synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group has been achieved, as described by Chhakra et al. (2019). These compounds, synthesized through reactions involving sulfonyl chloride and 2-aminobenzenethiol, highlight the potential of sulfonylamino-benzothiophene derivatives in the creation of new therapeutic agents (Chhakra et al., 2019).

Biodegradation Studies

The biodegradation of benzothiophene sulfones by specific bacterial strains has been investigated, providing insights into the environmental fate and potential bioremediation applications of these compounds. Bressler et al. (1999) isolated a filamentous bacterium capable of degrading benzothiophene sulfones, offering a biological approach to managing pollution associated with these substances (Bressler et al., 1999).

Propiedades

IUPAC Name |

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-12-6-8-13(9-7-12)10-11-25(22,23)20-16-14-4-2-3-5-15(14)24-17(16)18(19)21/h2-11,20H,1H3,(H2,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDCVCTXHVXLDG-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(SC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(SC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B3004810.png)

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3004816.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B3004818.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)